Cas no 2138186-48-6 (1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl-)
1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl-
- 4-(1-ethyl-6-methyl-1H-indol-3-yl)butan-2-amine
- 2138186-48-6
- EN300-362588
-
- Inchi: 1S/C15H22N2/c1-4-17-10-13(7-6-12(3)16)14-8-5-11(2)9-15(14)17/h5,8-10,12H,4,6-7,16H2,1-3H3
- InChI Key: NOHCBRLIRUAUOQ-UHFFFAOYSA-N
- SMILES: N1(CC)C2=C(C=CC(C)=C2)C(CCC(C)N)=C1
Computed Properties
- Exact Mass: 230.178298710g/mol
- Monoisotopic Mass: 230.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 31Ų
Experimental Properties
- Density: 1.03±0.1 g/cm3(Predicted)
- Boiling Point: 379.7±30.0 °C(Predicted)
- pka: 10.78±0.35(Predicted)
1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-362588-0.05g |
4-(1-ethyl-6-methyl-1H-indol-3-yl)butan-2-amine |
2138186-48-6 | 0.05g |
$1320.0 | 2023-03-07 | ||
| Enamine | EN300-362588-0.1g |
4-(1-ethyl-6-methyl-1H-indol-3-yl)butan-2-amine |
2138186-48-6 | 0.1g |
$1384.0 | 2023-03-07 | ||
| Enamine | EN300-362588-0.25g |
4-(1-ethyl-6-methyl-1H-indol-3-yl)butan-2-amine |
2138186-48-6 | 0.25g |
$1447.0 | 2023-03-07 | ||
| Enamine | EN300-362588-0.5g |
4-(1-ethyl-6-methyl-1H-indol-3-yl)butan-2-amine |
2138186-48-6 | 0.5g |
$1509.0 | 2023-03-07 | ||
| Enamine | EN300-362588-1.0g |
4-(1-ethyl-6-methyl-1H-indol-3-yl)butan-2-amine |
2138186-48-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-362588-2.5g |
4-(1-ethyl-6-methyl-1H-indol-3-yl)butan-2-amine |
2138186-48-6 | 2.5g |
$3080.0 | 2023-03-07 | ||
| Enamine | EN300-362588-5.0g |
4-(1-ethyl-6-methyl-1H-indol-3-yl)butan-2-amine |
2138186-48-6 | 5.0g |
$4557.0 | 2023-03-07 | ||
| Enamine | EN300-362588-10.0g |
4-(1-ethyl-6-methyl-1H-indol-3-yl)butan-2-amine |
2138186-48-6 | 10.0g |
$6758.0 | 2023-03-07 |
1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl- Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl-
Professional Introduction to 1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl (CAS No. 2138186-48-6)
1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl, identified by its CAS number 2138186-48-6, is a significant compound in the field of pharmaceutical chemistry. This molecule, featuring a complex indole core structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The indole moiety is particularly noteworthy, as it is a common structural motif found in numerous bioactive natural products and pharmacologically relevant compounds.
The structural framework of 1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl consists of an indole ring system substituted with various functional groups. The presence of the ethyl and methyl groups at specific positions on the indole ring contributes to its unique chemical properties and reactivity. This compound has been extensively studied for its pharmacological profile, particularly in the context of potential therapeutic applications.
In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. The indole ring is known for its ability to interact with various biological targets, making it a valuable scaffold for drug design. Specifically, 1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl has been investigated for its potential role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer.
One of the most compelling aspects of this compound is its interaction with enzymes and receptors that are involved in critical physiological processes. The indole core can engage with a wide range of targets, including serine/threonine kinases and transcription factors. This broad binding affinity makes it an attractive candidate for further exploration in drug discovery programs.
Recent studies have highlighted the importance of optimizing the substitution pattern on the indole ring to enhance bioactivity. The ethyl and methyl groups in 1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl have been strategically positioned to maximize interactions with biological targets while minimizing off-target effects. This careful design approach has led to the identification of several promising lead compounds that are currently undergoing further investigation.
The synthesis of 1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl presents unique challenges due to the complexity of the indole core. However, advances in synthetic methodology have made it possible to produce this compound with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been instrumental in facilitating the synthesis of this complex molecule.
In addition to its synthetic significance, 1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl has been explored for its potential role in developing novel therapeutic agents. Preclinical studies have demonstrated that this compound exhibits promising activity against various disease models. For instance, it has shown efficacy in inhibiting the growth of certain cancer cell lines by modulating key signaling pathways involved in tumor progression.
The pharmacokinetic properties of 1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl are also of great interest. Research indicates that this compound exhibits favorable solubility and metabolic stability, which are critical factors for its clinical development. These properties suggest that it may have a reasonable bioavailability and prolonged half-life upon administration.
Ethical considerations are paramount in pharmaceutical research, and efforts have been made to ensure that the development of 1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl adheres to stringent regulatory standards. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects. These trials are designed to provide comprehensive data on dosing regimens, side effects, and overall therapeutic benefit.
The impact of computational chemistry on the study of this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and optimize lead structures. These computational approaches have significantly accelerated the drug discovery process by allowing researchers to virtually screen large libraries of compounds before conducting experimental studies.
The future directions for research on 1H-Indole-3-propanamine, 1-ethyl-α,6-dimethyl are promising and multifaceted. Further investigations are needed to elucidate the mechanisms by which this compound exerts its biological effects. Additionally, exploring derivative structures may lead to the identification of even more potent and selective therapeutic agents.
In conclusion, 1H Indole -3 -propanamine , 1 - ethyl - α ,6 - dimeth yl (CAS No .2138186 -48 -6) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , coupled with promising preclinical data , make it a valuable candidate for further development . As research continues , this compound holds great potential for contributing to innovative therapeutic strategies across various medical conditions .
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